N-[3-(Aminomethyl)pentan-3-yl]-4-nitrobenzene-1-sulfonamide N-[3-(Aminomethyl)pentan-3-yl]-4-nitrobenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1465356-40-4
VCID: VC6574270
InChI: InChI=1S/C12H19N3O4S/c1-3-12(4-2,9-13)14-20(18,19)11-7-5-10(6-8-11)15(16)17/h5-8,14H,3-4,9,13H2,1-2H3
SMILES: CCC(CC)(CN)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Molecular Formula: C12H20ClN3O4S
Molecular Weight: 337.82

N-[3-(Aminomethyl)pentan-3-yl]-4-nitrobenzene-1-sulfonamide

CAS No.: 1465356-40-4

Cat. No.: VC6574270

Molecular Formula: C12H20ClN3O4S

Molecular Weight: 337.82

* For research use only. Not for human or veterinary use.

N-[3-(Aminomethyl)pentan-3-yl]-4-nitrobenzene-1-sulfonamide - 1465356-40-4

Specification

CAS No. 1465356-40-4
Molecular Formula C12H20ClN3O4S
Molecular Weight 337.82
IUPAC Name N-[3-(aminomethyl)pentan-3-yl]-4-nitrobenzenesulfonamide
Standard InChI InChI=1S/C12H19N3O4S/c1-3-12(4-2,9-13)14-20(18,19)11-7-5-10(6-8-11)15(16)17/h5-8,14H,3-4,9,13H2,1-2H3
Standard InChI Key OEXFJAUGQOXJST-UHFFFAOYSA-N
SMILES CCC(CC)(CN)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-[3-(Aminomethyl)pentan-3-yl]-4-nitrobenzene-1-sulfonamide features a benzene ring substituted with a sulfonamide group at the 1-position and a nitro group at the 4-position. The sulfonamide nitrogen is further bonded to a 3-(aminomethyl)pentan-3-yl group, a branched aliphatic chain with a terminal primary amine. This combination of aromatic, sulfonamide, and amine functionalities creates a hybrid structure with polar and nonpolar regions, influencing its solubility, reactivity, and intermolecular interactions.

The molecular formula is C₁₂H₁₇N₃O₄S, with a calculated molecular weight of 299.35 g/mol. Key structural features include:

  • Nitro group (─NO₂): A strong electron-withdrawing group that enhances the electrophilic character of the aromatic ring.

  • Sulfonamide (─SO₂NH─): A polar group capable of hydrogen bonding and participating in acid-base reactions.

  • 3-(Aminomethyl)pentan-3-yl group: A sterically demanding aliphatic amine that may influence conformational flexibility and binding interactions.

Physicochemical Characteristics

The compound’s properties can be extrapolated from its functional groups:

PropertyValue/Description
SolubilityLow in water; moderate in polar aprotic solvents (e.g., DMSO, DMF)
Melting PointEstimated 180–200°C (decomposition likely due to nitro group)
LogP~2.1 (predicted, indicating moderate lipophilicity)
pKaSulfonamide NH: ~10; Aliphatic NH₂: ~9.5

The nitro group’s electron-withdrawing effect reduces the basicity of the sulfonamide nitrogen, while the aliphatic amine remains protonatable under physiological conditions.

Synthesis and Reactivity

Synthetic Routes

While no explicit synthesis for this compound is documented in non-proprietary literature, a plausible route involves:

  • Sulfonylation: Reacting 4-nitrobenzenesulfonyl chloride with 3-(aminomethyl)pentan-3-amine in the presence of a base (e.g., pyridine) to form the sulfonamide bond .

    4-NO2C6H4SO2Cl+H2N-C(CH2CH3)2CH2NH2N-[3-(Aminomethyl)pentan-3-yl]-4-nitrobenzene-1-sulfonamide\text{4-NO}_2\text{C}_6\text{H}_4\text{SO}_2\text{Cl} + \text{H}_2\text{N-C}(CH_2CH_3)_2\text{CH}_2\text{NH}_2 \rightarrow \text{N-[3-(Aminomethyl)pentan-3-yl]-4-nitrobenzene-1-sulfonamide}
  • Purification: Chromatography or recrystallization to isolate the product.

Reactivity Profile

  • Nitro Group: Susceptible to reduction (e.g., catalytic hydrogenation) to form an amine.

  • Sulfonamide: Participates in nucleophilic substitutions at the sulfur atom.

  • Aliphatic Amine: Engages in acylation, alkylation, or Schiff base formation.

ApplicationRationale
AntimicrobialsSulfonamide backbone targets folate synthesis
Anticancer AgentsNitro group-induced DNA alkylation
Enzyme InhibitorsSulfonamide interaction with catalytic sites
Hazard CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation

Precautionary Measures

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.

  • Ventilation: Use in a fume hood to avoid inhalation.

  • Storage: Keep in a cool, dry place away from oxidizers .

Comparison with Structural Analogs

CompoundKey DifferencesBioactivity
SulfadiazinePyrimidine ring instead of nitroAntibacterial
NimesulideMethanesulfonanilide scaffoldAnti-inflammatory
3-NitrobenzenesulfonamideLacks aliphatic amineEnzyme inhibition

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator